2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone (DBMP) is a photoinitiator that acts at near UV and visible range. It can be incorporated into the polymeric matrix, which upon UV irradiation forms radicals by radical chain polymerization.

Brand Name: Vulcanchem
CAS No.: 119313-12-1
VCID: VC20852300
InChI: InChI=1S/C23H30N2O2/c1-4-23(24(2)3,18-19-8-6-5-7-9-19)22(26)20-10-12-21(13-11-20)25-14-16-27-17-15-25/h5-13H,4,14-18H2,1-3H3
SMILES: CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C
Molecular Formula: C23H30N2O2
Molecular Weight: 366.5 g/mol

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

CAS No.: 119313-12-1

Cat. No.: VC20852300

Molecular Formula: C23H30N2O2

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone - 119313-12-1

Specification

CAS No. 119313-12-1
Molecular Formula C23H30N2O2
Molecular Weight 366.5 g/mol
IUPAC Name 2-benzyl-2-(dimethylamino)-1-(4-morpholin-4-ylphenyl)butan-1-one
Standard InChI InChI=1S/C23H30N2O2/c1-4-23(24(2)3,18-19-8-6-5-7-9-19)22(26)20-10-12-21(13-11-20)25-14-16-27-17-15-25/h5-13H,4,14-18H2,1-3H3
Standard InChI Key UHFFVFAKEGKNAQ-UHFFFAOYSA-N
SMILES CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C
Canonical SMILES CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C
Appearance Powder

Introduction

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, with the CAS number 119313-12-1, is a complex organic compound known for its applications in photopolymerization processes. This compound is widely used as a photoinitiator in various industrial and scientific applications, including the production of coatings, adhesives, and inks that require rapid curing under ultraviolet light .

Mechanism of Action as a Photoinitiator

As a photoinitiator, 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone absorbs UV light and generates free radicals that initiate polymerization reactions. This process is crucial for creating materials such as hydrogels used in tissue engineering and drug delivery systems.

Steps Involved:

  • Light Activation: The compound absorbs UV light.

  • Radical Formation: Cleavage occurs leading to free radical formation.

  • Polymerization Initiation: Free radicals initiate monomer polymerization.

Applications

This compound has diverse applications across various fields:

Industrial Applications

  • Coatings: Used in surface coatings due to its ability to cure rapidly under UV light.

  • Adhesives: Enhances bonding properties by initiating polymerization quickly.

Scientific Research

  • Tissue Engineering: Utilized in creating scaffolds for cell culture.

  • Drug Delivery Systems: Helps develop controlled release systems.

Biological Applications

It supports cell viability and proliferation when used in specific scaffolding materials for tissue engineering.

Safety Profile

Studies have evaluated the safety profile of this compound:

Toxicity Studies

In animal studies, no adverse effects were observed at low doses (100 mg/kg bw/day), but higher doses led to organ weight changes and histopathological alterations . It was found not to be mutagenic or genotoxic based on available data.

Production Methods

Industrial production involves continuous flow reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality. Synthetic routes typically involve solvents like dichloromethane with catalysts such as triethylamine.

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